Predicted Corrosion Inhibition Efficiency Superiority Over Other Thiophene Derivatives
In a systematic DFT study modeling adsorption of thiophene-based inhibitors on an Fe4 cluster, 2-methyl-3-thiophenthiol (MTT) exhibited the highest predicted corrosion inhibition efficiency, ranking above 2-thenylthiol (TT), 2-pentylthiophene (PT), unsubstituted thiophene (Th), and acetyl/formyl thiophenes (AT/FT) [1]. The presence of the electron-donating methyl group in MTT increases electron density in the thiophene ring, enhancing its interaction with the metal surface [1].
| Evidence Dimension | Predicted corrosion inhibition efficiency ranking |
|---|---|
| Target Compound Data | MTT (2-methyl-3-thiophenthiol) ranked highest |
| Comparator Or Baseline | TT, PT, Th, FT, AT |
| Quantified Difference | MTT > TT > PT > Th > FT ≈ AT (qualitative ranking) |
| Conditions | DFT calculations using B3LYP method with 6-311G(d,p) or LanL2DZ basis set, modeling interaction with tetrahedral Fe4 cluster |
Why This Matters
For applications in corrosion inhibition, this ranking suggests that 5-Methylthiophene-2-thiol, as a 5-substituted methylthiol analog, may offer superior performance compared to unsubstituted or differently substituted thiophenes.
- [1] Dao, D. Q., Hieu, T. D., Pham, T. L. M., Tuan, D., Nam, P. C., & Obot, I. B. (2017). DFT study of the interactions between thiophene-based corrosion inhibitors and an Fe4 cluster. Journal of Molecular Modeling, 23(9), 260. https://doi.org/10.1007/s00894-017-3432-7 View Source
